molecular formula C13H15NO2 B13681159 5-(4-Isopropoxyphenyl)-3-methylisoxazole

5-(4-Isopropoxyphenyl)-3-methylisoxazole

Cat. No.: B13681159
M. Wt: 217.26 g/mol
InChI Key: PYXCDMHRHGLVBA-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)-3-methylisoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole typically involves the following steps:

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions.

    Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom.

    Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective raw materials and solvents, along with efficient separation techniques, makes the industrial process economically viable .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Isopropoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(4-Isopropoxyphenyl)-3-methylisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-(4-Isopropoxyphenyl)-3-methylisoxazole stands out due to its unique combination of an isopropoxy group and a methylisoxazole moiety.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-methyl-5-(4-propan-2-yloxyphenyl)-1,2-oxazole

InChI

InChI=1S/C13H15NO2/c1-9(2)15-12-6-4-11(5-7-12)13-8-10(3)14-16-13/h4-9H,1-3H3

InChI Key

PYXCDMHRHGLVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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